molecular formula C7H13NO2S B13463960 Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate

Cat. No.: B13463960
M. Wt: 175.25 g/mol
InChI Key: FQWRLRFNRYRTFI-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a cyclobutane ring substituted with an amino group, a methylthio group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methylthio and amino substituents, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the methylthio group can participate in hydrophobic interactions, and the carboxylate ester can undergo hydrolysis. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
  • Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
  • Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

Comparison: Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to its analogs. The methylthio group can enhance lipophilicity and influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3

InChI Key

FQWRLRFNRYRTFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)SC

Origin of Product

United States

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